1,5-DIBROMOPENTANE-D10

Analytical Chemistry Mass Spectrometry Bioanalysis

1,5-Dibromopentane-d10 (CAS: 1219802-90-0) is a perdeuterated isotopologue of the α,ω-dibromoalkane 1,5-dibromopentane, wherein all ten hydrogen atoms are replaced by the stable isotope deuterium, yielding the molecular formula Br(CD₂)₅Br and a molecular weight of 240.00 g/mol. This compound serves as a deuterium-labeled internal standard (IS) in quantitative analytical workflows such as LC-MS/MS and GC-MS, enabling precise, matrix-independent calibration through isotopic dilution mass spectrometry (IDMS).

Molecular Formula C5H10Br2
Molecular Weight 240.004
CAS No. 1219802-90-0
Cat. No. B596021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-DIBROMOPENTANE-D10
CAS1219802-90-0
Synonyms1,5-DIBROMOPENTANE-D10
Molecular FormulaC5H10Br2
Molecular Weight240.004
Structural Identifiers
SMILESC(CCBr)CCBr
InChIInChI=1S/C5H10Br2/c6-4-2-1-3-5-7/h1-5H2/i1D2,2D2,3D2,4D2,5D2
InChIKeyIBODDUNKEPPBKW-YXALHFAPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-DIBROMOPENTANE-D10: Stable Isotope-Labeled Analytical Reference Standard for Precise Quantitation


1,5-Dibromopentane-d10 (CAS: 1219802-90-0) is a perdeuterated isotopologue of the α,ω-dibromoalkane 1,5-dibromopentane, wherein all ten hydrogen atoms are replaced by the stable isotope deuterium, yielding the molecular formula Br(CD₂)₅Br and a molecular weight of 240.00 g/mol . This compound serves as a deuterium-labeled internal standard (IS) in quantitative analytical workflows such as LC-MS/MS and GC-MS, enabling precise, matrix-independent calibration through isotopic dilution mass spectrometry (IDMS) .

Why 1,5-Dibromopentane-d10 Cannot Be Replaced by Its Unlabeled Counterpart or Incomplete Isotopologues in Regulated Quantitation


Substituting 1,5-dibromopentane-d10 with the unlabeled parent compound (C₅H₁₀Br₂, MW 229.94 g/mol) or lower deuterium-labeled variants (e.g., -d₄, MW 233.97 g/mol) compromises the fundamental principle of stable isotope dilution analysis [1]. In LC-MS/MS applications, the unlabeled compound co-elutes and generates overlapping isotopic peaks with the endogenous or target analyte, introducing positive bias due to shared mass spectral transitions. In contrast, a perdeuterated -d₁₀ analog provides a chromatographically indistinguishable internal standard with a +10 Da mass shift, creating a distinct, interference-free MS/MS detection channel essential for meeting regulatory method validation requirements for accuracy and precision in bioanalytical and environmental assays .

1,5-Dibromopentane-d10: Direct Quantitative Differentiation Versus Closest Analytical Substitutes


Mass Spectrometric Separation: Distinct +10 Da Shift Enables Interference-Free Quantitation of 1,5-Dibromopentane

The perdeuterated 1,5-dibromopentane-d10 provides a nominal mass shift of +10 Da relative to the unlabeled analyte (C₅H₁₀Br₂, exact mass 229.93 Da). This shift, resulting from the substitution of all ten hydrogens with deuterium, creates a fully separated isotopic cluster in the mass spectrum, enabling distinct selected reaction monitoring (SRM) transitions in triple quadrupole MS. In contrast, a less extensively labeled analog (e.g., -d₄) provides only a +4 Da shift, which may overlap with naturally occurring ¹³C and ⁸¹Br isotopic peaks of the analyte, reducing analytical specificity .

Analytical Chemistry Mass Spectrometry Bioanalysis

Isotopic Enrichment: 98 atom% D Guarantees Minimal Undeuterated Carryover vs. Lower Grade Deuterated Standards

Commercially available 1,5-dibromopentane-d10 is certified at an isotopic enrichment of 98 atom% D . This high enrichment value quantifies the percentage of hydrogen positions occupied by deuterium. In contrast, some deuterated internal standards are supplied at lower enrichment (e.g., 95-97 atom% D). The higher enrichment of the -d₁₀ standard minimizes the background signal contribution from the residual unlabeled (d₀) or partially labeled isotopologues (d₁–d₉), thereby reducing the risk of isotopic carryover and cross-contamination in high-sensitivity quantitation .

Stable Isotope Standards Quality Control Analytical Method Validation

Chemical Purity: ≥98% Purity Ensures Minimal Interference from Halogenated Impurities vs. Technical Grade Reagents

The target compound is supplied with a minimum chemical purity of 98% (HPLC/GC) . This purity specification is critical when the compound is employed not only as an internal standard but also as a stoichiometric reagent in organic synthesis (e.g., for isotopic labeling of reaction products). Lower purity technical-grade 1,5-dibromopentane (typical 95-97%) contains residual monobromoalkanes or halogenated contaminants that can participate in side reactions, leading to the formation of unwanted byproducts and skewed kinetic measurements .

Synthetic Chemistry Impurity Profiling Process Control

High-Impact Application Scenarios for 1,5-Dibromopentane-d10 Based on Verified Differentiation Data


Quantitative Bioanalysis of Alkylating Agents and Their Metabolites in Plasma

Utilize 1,5-dibromopentane-d10 as an extraction internal standard (EIS) to correct for matrix effects and variable recovery during SPE or LLE of 1,5-dibromopentane from plasma. The +10 Da mass shift and high isotopic enrichment (≥98 atom% D) allow for accurate, interference-free quantitation via LC-MS/MS, supporting preclinical ADME studies where the unlabeled compound may be a reactive metabolite or a process-related impurity .

Environmental Monitoring of Volatile Brominated Disinfection Byproducts in Water

Employ 1,5-dibromopentane-d10 as a surrogate standard in EPA Method 524.3 or 8260D for the quantitation of volatile organic compounds (VOCs) in drinking water. The perdeuterated internal standard compensates for purge-and-trap efficiency variations and GC injection port discrimination, ensuring compliance with regulatory reporting limits. Its distinct mass spectral signature prevents false positives caused by co-eluting isobaric interferences .

Mechanistic Probes in Organic Reaction Development: Kinetic Isotope Effect (KIE) Studies

Use 1,5-dibromopentane-d10 in tandem with its unlabeled analog (d₀) to determine the magnitude of deuterium kinetic isotope effects (KIE = kH/kD) in nucleophilic substitution (SN2) reactions. The high chemical purity (≥98%) minimizes the confounding influence of impurities on rate measurements. The distinct isotopic profile allows for precise, real-time monitoring of reaction progress via ²H NMR or GC-MS, providing insight into transition state geometry and reaction mechanism .

Forensic Toxicology: Confirmation of Brominated Inhalant Abuse

In forensic casework, 1,5-dibromopentane-d10 serves as the definitive internal standard for the confirmatory analysis of 1,5-dibromopentane in postmortem blood or tissue by GC-MS/MS. The unique +10 Da shift eliminates the risk of misidentification due to endogenous compounds with similar nominal mass, enabling unequivocal identification and quantitation required for legal proceedings. The 98 atom% D enrichment ensures that the IS response is linear across the expected concentration range .

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